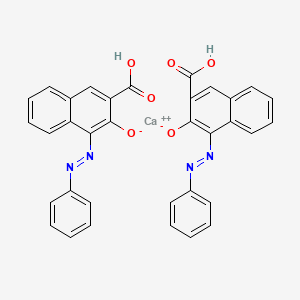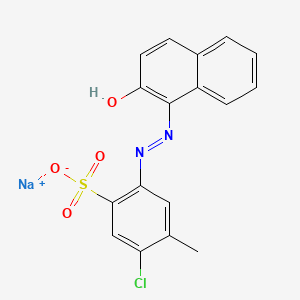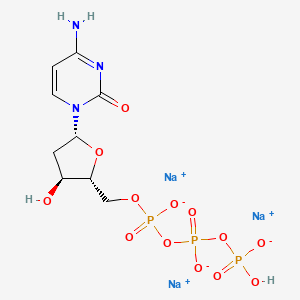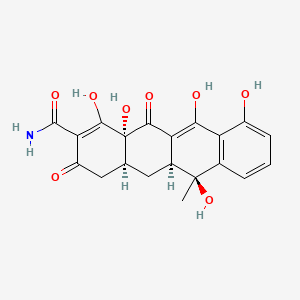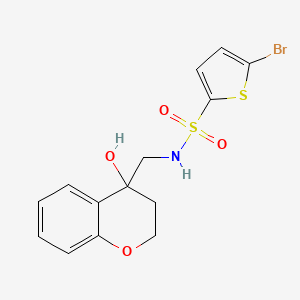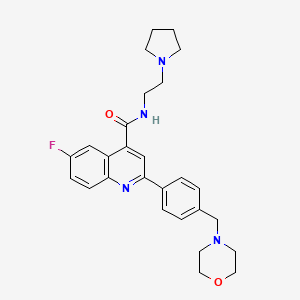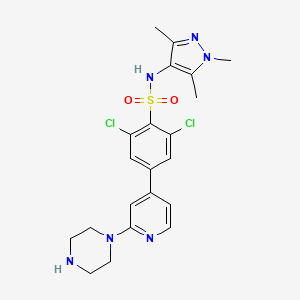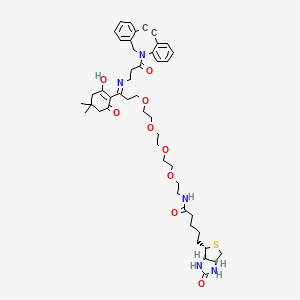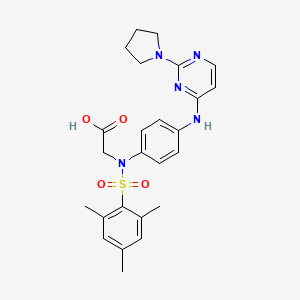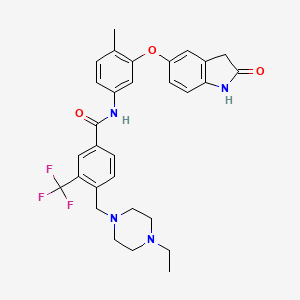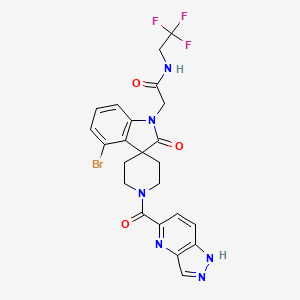
DETQ
概要
説明
準備方法
The synthesis of DETQ involves several steps, starting with the preparation of the core isoquinoline structure. The synthetic route typically includes:
Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functional Group Modifications:
Final Assembly: The final step involves the coupling of the dichlorophenyl group to the isoquinoline core under specific reaction conditions.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
DETQ undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
DETQ has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the dopamine D1 receptor and its modulation.
Biology: It is used in biological studies to understand the role of dopamine D1 receptors in various physiological processes.
Medicine: this compound has potential therapeutic applications in treating disorders related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.
Industry: this compound can be used in the development of new drugs targeting the dopamine D1 receptor.
作用機序
DETQ acts as a positive allosteric modulator of the dopamine D1 receptor. It binds to an allosteric site on the receptor, distinct from the orthosteric dopamine binding site. This binding enhances the receptor’s response to dopamine, leading to increased cAMP production. The molecular targets involved include the dopamine D1 receptor and associated signaling pathways .
類似化合物との比較
DETQ is compared with other similar compounds such as LY3154207 and A-77636. These compounds also target the dopamine D1 receptor but have different pharmacokinetic properties and potencies. For example:
This compound’s uniqueness lies in its selective allosteric modulation, which offers potential advantages over direct agonists, such as reduced side effects and improved selectivity.
特性
CAS番号 |
1638667-81-8 |
|---|---|
分子式 |
C22H25Cl2NO3 |
分子量 |
422.3 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C22H25Cl2NO3/c1-13-15-6-4-7-18(22(2,3)28)16(15)10-14(12-26)25(13)21(27)11-17-19(23)8-5-9-20(17)24/h4-9,13-14,26,28H,10-12H2,1-3H3/t13-,14+/m0/s1 |
InChIキー |
CWRORBWPLQQFMX-UONOGXRCSA-N |
SMILES |
O=C(N1[C@@H](C)C2=C(C(C(C)(O)C)=CC=C2)C[C@@H]1CO)CC3=C(Cl)C=CC=C3Cl |
異性体SMILES |
C[C@H]1C2=C(C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O |
正規SMILES |
CC1C2=C(CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DETQ |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B606991.png)
